molecular formula C14H17N3O3 B8501333 1-(2-Morpholin-4-yl-ethyl)-6-nitro-1h-indole

1-(2-Morpholin-4-yl-ethyl)-6-nitro-1h-indole

Cat. No.: B8501333
M. Wt: 275.30 g/mol
InChI Key: RIKBMAJMEOEPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholin-4-yl-ethyl)-6-nitro-1h-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

The synthesis of 1-(2-Morpholin-4-yl-ethyl)-6-nitro-1h-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the indole core using a mixture of concentrated sulfuric acid and nitric acid.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with 2-chloroethylmorpholine under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-(2-Morpholin-4-yl-ethyl)-6-nitro-1h-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles can replace the morpholine group under appropriate conditions.

    Oxidation: The indole core can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(2-Morpholin-4-yl-ethyl)-6-nitro-1h-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and microbial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-yl-ethyl)-6-nitro-1h-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.

Comparison with Similar Compounds

1-(2-Morpholin-4-yl-ethyl)-6-nitro-1h-indole can be compared with other similar compounds, such as:

    4-(2-Morpholin-4-yl-ethyl)-phenylamine: This compound also contains a morpholine ring and is used in similar applications, but it lacks the indole core and nitro group.

    6-Ethoxy-4-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a different core structure (triazine) and is used as a herbicide, highlighting the diverse applications of morpholine-containing compounds.

The uniqueness of this compound lies in its combination of the indole core, nitro group, and morpholine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

4-[2-(6-nitroindol-1-yl)ethyl]morpholine

InChI

InChI=1S/C14H17N3O3/c18-17(19)13-2-1-12-3-4-16(14(12)11-13)6-5-15-7-9-20-10-8-15/h1-4,11H,5-10H2

InChI Key

RIKBMAJMEOEPQB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=CC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.